molecular formula C16H14N2 B11875073 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole CAS No. 4106-24-5

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole

Cat. No.: B11875073
CAS No.: 4106-24-5
M. Wt: 234.29 g/mol
InChI Key: ZITHUEJBBDZLSS-UHFFFAOYSA-N
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Description

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

CAS No.

4106-24-5

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

3-phenyl-2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4,6,8(12)-tetraene

InChI

InChI=1S/C16H14N2/c1-2-8-13(9-3-1)18-15-11-5-7-12-6-4-10-14(17-18)16(12)15/h1-3,5,7-9,11H,4,6,10H2

InChI Key

ZITHUEJBBDZLSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=NN(C3=CC=C2)C4=CC=CC=C4)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-fluorobenzaldehydes with hydrazine can lead to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like copper or silver in the presence of suitable reagents and solvents ensures minimal byproduct formation and optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole stands out due to its unique structure, which imparts distinct chemical and biological properties. Its tetrahydro-benzo[CD]indazole core differentiates it from other indazole derivatives, making it a valuable compound for various research applications .

Biological Activity

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole possesses a molecular formula of C17H16NC_{17}H_{16}N and a molecular weight of approximately 248.32 g/mol. Its structure comprises a phenyl group attached to a tetrahydrobenzoindazole framework, which is crucial for its biological activity.

The biological activity of 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole is largely attributed to its ability to interact with various biological macromolecules. It has been shown to bind to specific receptors and enzymes, influencing their activity through:

  • Aromatic stacking interactions : The compound's aromatic rings facilitate interactions with target proteins.
  • Hydrogen bonding : Functional groups within the structure can form hydrogen bonds with amino acid residues in proteins.

Anticancer Activity

Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. For instance:

  • FGFR Inhibition : A study reported that certain indazole derivatives demonstrate potent inhibition of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The IC50 values for these derivatives can be as low as 5.5 nM for FGFR1 inhibition .
CompoundTargetIC50 (nM)
14dFGFR15.5
14aFGFR115

Anti-inflammatory Effects

In animal models, 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole has shown potential anti-inflammatory effects. In a study involving TPA-induced ear edema in mice:

  • The compound demonstrated a dose-dependent reduction in inflammation with significant inhibition percentages noted at various concentrations .

Structure-Activity Relationship (SAR)

The potency of 1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole can be influenced by modifications to its structure. SAR studies suggest:

  • Substituents on the phenyl ring can enhance receptor binding and activity.
  • The introduction of halogen or methoxy groups at specific positions significantly increases biological activity .

Study on Anticancer Properties

A notable case study involved the synthesis and evaluation of various indazole derivatives against cancer cell lines. The study found that:

  • Compounds with specific substitutions exhibited enhanced antiproliferative activities against lung and breast cancer cell lines.
DerivativeCell LineIC50 (nM)
Compound ASNU1677.4
Compound BKG125.3

Study on Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of the compound:

  • The efficacy was evaluated using an edema model in mice where significant reductions in edema were observed when treated with varying concentrations of the compound .

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